2-(Difluoromethyl)-3-fluoro-5-nitropyridine
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Overview
Description
2-(Difluoromethyl)-3-fluoro-5-nitropyridine is a heterocyclic organic compound that contains both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-fluoro-5-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method includes the difluoromethylation of a pyridine derivative followed by nitration. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl phenyl sulfone and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-fluoro-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-3-amino-5-nitropyridine.
Reduction: Formation of 2-(Difluoromethyl)-3-fluoro-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-3-fluoro-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the difluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-fluoropyridine: Lacks the nitro group, which may affect its reactivity and biological activity.
3-Fluoro-5-nitropyridine: Lacks the difluoromethyl group, which may influence its lipophilicity and overall properties.
2-(Trifluoromethyl)-3-fluoro-5-nitropyridine: Contains an additional fluorine atom, which may alter its chemical and biological behavior.
Uniqueness: 2-(Difluoromethyl)-3-fluoro-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3F3N2O2 |
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Molecular Weight |
192.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-4-1-3(11(12)13)2-10-5(4)6(8)9/h1-2,6H |
InChI Key |
QRLHOPNOULQTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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